molecular formula C17H17NO3S B2616502 2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene CAS No. 341966-76-5

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene

Cat. No. B2616502
CAS RN: 341966-76-5
M. Wt: 315.39
InChI Key: RBJRCOJXLAWCHM-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene, commonly known as Meclofenoxate, is a nootropic drug that has been used for several decades to improve cognitive function in individuals. This drug is known to enhance memory, learning, and concentration in both healthy individuals and those suffering from cognitive decline due to aging or neurodegenerative diseases.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Thiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antimicrobial properties against various bacterial and fungal strains. Some compounds in this class also showed profound antioxidant potential, indicating their usefulness in developing treatments for infections and oxidative stress-related diseases (K. Raghavendra et al., 2016).

Antitumor Activities

  • Research on thiophene derivatives, such as 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, has uncovered their pronounced anti-proliferative activity and tumor cell selectivity. These compounds are particularly effective against certain tumor cell types, including leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, showcasing the potential for developing targeted cancer therapies (Joice Thomas et al., 2017).

Synthesis of Novel Compounds

  • The synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity has been explored. These efforts involve designing and synthesizing compounds that show significant activity against various tumor cell lines, indicating their potential as cancer treatment agents (R. Mohareb et al., 2016).

Molecular Structure and Interactions

  • Studies on the intramolecular and intermolecular geometries of thiophenes carrying oxygen-containing substituents provide insights into their structural properties and potential interactions in biological systems. Understanding these properties is essential for designing more effective pharmaceuticals (Blake et al., 1999).

properties

IUPAC Name

[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-11(18-21-17(19)16-4-3-9-22-16)14-10-15(14)12-5-7-13(20-2)8-6-12/h3-9,14-15H,10H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJRCOJXLAWCHM-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CS1)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CS1)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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